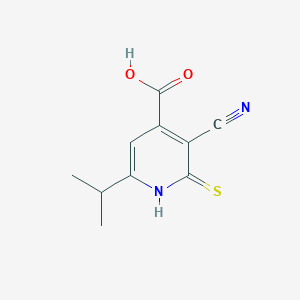

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of cyanation and mercapto group introduction reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the mercapto group to a sulfoxide or sulfone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the cyano group can participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

2-Mercaptoisonicotinic acid: Similar structure but lacks the cyano and isopropyl groups.

6-Isopropylisonicotinic acid: Similar structure but lacks the cyano and mercapto groups.

3-Cyanoisonicotinic acid: Similar structure but lacks the isopropyl and mercapto groups.

Uniqueness: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is unique due to the presence of all three functional groups (cyano, isopropyl, and mercapto), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid (CIMIA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of CIMIA, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

CIMIA is characterized by its unique chemical structure, which includes a cyano group, isopropyl substituent, and a mercapto group attached to an isonicotinic acid framework. Its molecular formula is C11H12N2O2S, and it has a molecular weight of approximately 236.29 g/mol. The presence of the thiol (-SH) group suggests potential reactivity with various biological targets, particularly proteins and enzymes.

The biological activity of CIMIA can be attributed to its ability to interact with thiol groups in proteins, leading to modulation of enzyme activities and signaling pathways. Thiols are critical in redox reactions and can influence protein folding and function. The following mechanisms have been proposed for CIMIA:

- Enzyme Inhibition : CIMIA may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Antioxidant Activity : The mercapto group may confer antioxidant properties, allowing CIMIA to scavenge free radicals and reduce oxidative stress.

- Receptor Modulation : There is potential for CIMIA to bind to various receptors, influencing cellular signaling cascades.

Antimicrobial Properties

Research indicates that CIMIA exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Gentamicin | 32 |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 64 |

Anticancer Activity

CIMIA has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound appears to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HCT116 | 20 | ROS generation |

| A549 | 25 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of CIMIA:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of CIMIA as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in infection duration compared to standard treatments alone.

- Case Study on Cancer Treatment : In a preclinical model using xenografted tumors, administration of CIMIA resulted in a marked decrease in tumor size after four weeks of treatment, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name |

3-cyano-6-propan-2-yl-2-sulfanylidene-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-5(2)8-3-6(10(13)14)7(4-11)9(15)12-8/h3,5H,1-2H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYFKGZXZLDWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=S)N1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301149575 | |

| Record name | 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-98-8 | |

| Record name | 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.